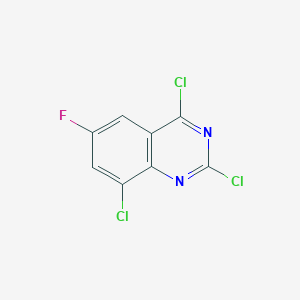

2,4,8-Trichloro-6-fluoroquinazoline

Description

The Quinazoline (B50416) Heterocyclic System: An Evolving Cornerstone of Modern Chemical Sciences

The quinazoline ring system, with its constituent benzene (B151609) and pyrimidine (B1678525) rings, has been a subject of intense scientific scrutiny for over a century. frontiersin.org Its journey began with its initial synthesis and has since blossomed into a cornerstone of modern medicinal and materials chemistry. frontiersin.orgfrontiersin.org The inherent aromaticity and the presence of two nitrogen atoms within the pyrimidine ring endow the quinazoline scaffold with a unique electronic profile, making it a versatile building block for the synthesis of a diverse array of more complex molecules. frontiersin.org

The significance of the quinazoline system is underscored by its presence in numerous biologically active compounds and approved pharmaceutical agents. nih.govnih.gov These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. frontiersin.org This has cemented the quinazoline nucleus as a "privileged scaffold" in drug discovery, a core structure that can be readily modified to interact with a wide range of biological targets. The continuous development of novel synthetic methodologies, including microwave-assisted and metal-catalyzed reactions, has further expanded the accessibility and diversity of quinazoline derivatives, ensuring their continued relevance in contemporary chemical research. frontiersin.orgresearchgate.net

Polyhalogenated Quinazolines: Distinctive Features in Synthesis and Applications

The introduction of multiple halogen atoms onto the quinazoline framework gives rise to polyhalogenated quinazolines, a subclass of compounds with distinct and valuable characteristics for both synthetic and medicinal chemistry. The number, type, and position of the halogen substituents profoundly influence the electronic properties and reactivity of the quinazoline core.

In synthetic chemistry, polyhalogenated quinazolines serve as highly versatile intermediates. The carbon-halogen bonds act as reactive handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the regioselective introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the construction of complex molecular architectures. The differential reactivity of various halogens (e.g., iodine being more reactive than chlorine) can be exploited for sequential, site-selective modifications, offering a powerful strategy for the synthesis of polysubstituted quinazolines. vulcanchem.com

From a medicinal chemistry perspective, the incorporation of halogens can significantly impact the pharmacological profile of a molecule. Halogen atoms can modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, the presence of fluorine, a common feature in many modern pharmaceuticals, can enhance binding interactions and improve metabolic resistance. The strategic placement of multiple halogens on the quinazoline scaffold can therefore be a key design element in the development of new therapeutic agents.

The Research Trajectory of 2,4,8-Trichloro-6-fluoroquinazoline: A Compound of Synthetic Potential

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest a significant potential as a versatile building block in synthetic and medicinal chemistry. As a polyhalogenated quinazoline, it embodies the reactive characteristics that make this class of compounds highly valuable for chemical diversification.

The presence of three chlorine atoms at positions 2, 4, and 8, and a fluorine atom at position 6, creates a highly electrophilic quinazoline core. The chlorine atoms, particularly at the 2- and 4-positions, are susceptible to nucleophilic substitution, a common and powerful method for introducing a wide array of functional groups. nih.gov This reactivity allows for the synthesis of diverse libraries of 2,4-disubstituted-6-fluoro-8-chloroquinazolines, which can then be screened for various biological activities. For example, the synthesis of 2,4-diaminoquinazoline derivatives as potential antitumor agents often proceeds through a dichloroquinazoline intermediate. researchgate.net

Furthermore, the 8-chloro substituent could potentially undergo metal-catalyzed cross-coupling reactions, offering another avenue for structural modification. The fluorine atom at the 6-position is generally less reactive towards nucleophilic substitution but is known to influence the electronic properties of the molecule and can be a desirable feature in the design of bioactive compounds. The synthesis of such a molecule would likely involve the chlorination of a corresponding quinazolinone precursor, a common strategy for producing chloroquinazolines. vulcanchem.com A plausible synthetic route could start from a fluorinated anthranilic acid derivative. vulcanchem.comgoogle.com

Given the established importance of halogenated quinazolines in the development of kinase inhibitors and other therapeutic agents, this compound represents a promising, yet underexplored, starting material. Its potential lies in its capacity to serve as a versatile scaffold for the creation of novel compounds with tailored properties for a range of chemical and biological applications.

Compound and Property Tables

Table 1: Compounds Mentioned in this Article

| Compound Name |

| This compound |

| 2,4-diaminoquinazoline |

| 2,4-disubstituted-6-fluoro-8-chloroquinazoline |

| 2,4-dichloroquinazoline (B46505) |

| 6-fluoro-8-chloroquinazoline |

| 2,4-diaminoquinazoline |

| Dichloroquinazoline |

| Fluorinated anthranilic acid |

Table 2: Estimated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈HCl₃FN₂ |

| Molecular Weight | 251.47 g/mol |

| Purity | ≥97% |

Note: The data in Table 2 is based on information from chemical suppliers and may be estimated. biocompare.com

Structure

3D Structure

Properties

IUPAC Name |

2,4,8-trichloro-6-fluoroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3FN2/c9-5-2-3(12)1-4-6(5)13-8(11)14-7(4)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXPSTHBMYWYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,8 Trichloro 6 Fluoroquinazoline and Analogous Systems

Strategic Approaches to Quinazoline (B50416) Ring System Construction

The construction of the quinazoline skeleton can be achieved through various synthetic routes, each with its own advantages regarding substrate scope, reaction conditions, and achievable substitution patterns. The choice of a particular method often depends on the availability of starting materials and the desired functionality on the final molecule.

Classical Condensation and Cyclization Reactions

Classical methods for quinazoline synthesis have been established for over a century and remain fundamental in organic synthesis. These reactions typically involve the cyclization of appropriately substituted benzene (B151609) derivatives, such as anthranilic acid or its analogs, to form the fused pyrimidine (B1678525) ring.

The Niementowski quinazoline synthesis is a well-established and widely used method that involves the thermal condensation of an anthranilic acid with an amide to yield a 4-oxo-3,4-dihydroquinazoline (quinazolin-4-one). nih.govwikipedia.org The reaction, first reported by Stefan von Niementowski in 1895, typically requires high temperatures (often >180°C) for the cyclization and dehydration to occur. nih.govwikipedia.org

The general mechanism proceeds via the initial formation of an N-acylanthranilic acid intermediate, followed by cyclization through the nucleophilic attack of the amino group onto the amide carbonyl, and subsequent dehydration to form the quinazolinone ring. Variants of this reaction have been developed to improve yields and reduce the harshness of the conditions, for instance, through the use of microwave irradiation, which can significantly shorten reaction times and often leads to higher yields. nih.gov Modifications may also involve the use of isatoic anhydride (B1165640) in place of anthranilic acid. nih.gov

| Starting Anthranilic Acid | Amide/Reagent | Conditions | Product | Ref |

| Anthranilic Acid | Formamide | Heat, 120-130°C | 4(3H)-Quinazolinone | wikipedia.org |

| Substituted Anthranilic Acids | Formamide | Microwave, Montmorillonite (B579905) K-10 | Substituted 4(3H)-Quinazolinones | nih.gov |

| 5-Substituted Anthranilic Acid | (Aceto/Benzo) hydrazide | Conventional Heating / Microwave | 6-Substituted-2-(methyl/phenyl)-3-[-2-(methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-2-oxo(ethyl/phenyl)]-quinazolin-4(3H)-ones | umich.edu |

The Bischler synthesis, in the context of quinazolines, refers to a classical cyclization method that is less commonly cited than the Niementowski reaction. It is described as a traditional approach requiring harsh conditions to achieve the cyclization. nih.gov This method typically involves the cyclization of an N-acyl-2-aminobenzophenone or a related N-acylated aminophenyl ketone in the presence of ammonia (B1221849). nih.gov

The process generally necessitates high temperatures (often exceeding 120°C) and high pressure, frequently carried out in a sealed vessel with a saturated solution of ammonia in alcohol for several hours. nih.gov An alternative procedure involves passing ammonia gas through a heated melt of the acylated amino compound, sometimes mixed with a salt like sodium acetate (B1210297). nih.gov Due to these demanding conditions, modern variations often employ techniques like ultrasound assistance to promote the reaction and improve efficiency. nih.gov The parent quinazoline compound itself was first obtained by Bischler and Lang through the decarboxylation of a 2-carboxy derivative, highlighting early contributions to this class of compounds. nih.gov

Riedel's synthesis offers an alternative pathway to the quinazoline core, starting from o-nitrobenzaldehyde instead of an anthranilic acid derivative. researchgate.net In this method, the o-nitrobenzaldehyde is condensed with an amide in the presence of a reducing agent. The reaction proceeds through the in-situ reduction of the nitro group to an amino group, which then participates in a cyclization-condensation with the amide to form the quinazoline ring.

The key transformation involves the simultaneous reduction of the nitro functionality and the formation of the heterocyclic ring. This approach is valuable as it utilizes different starting materials compared to the more common anthranilic acid-based routes. A typical procedure might involve heating o-nitrobenzaldehyde and an appropriate amide with a reducing agent like stannous chloride in a suitable solvent. researchgate.net

| Starting Material | Reagent(s) | Key Transformation | Product Type | Ref |

| o-Nitrobenzaldehyde | Amides, Reducing Agent (e.g., SnCl₂) | Reductive Cyclization | 4-Substituted Quinazolines | researchgate.net |

| 6-Nitro-veratraldehyde | Amides, Reducing Agent | Reductive Cyclization | 6,7-Dimethoxyquinazolines | researchgate.net |

A highly versatile and common strategy for quinazolinone synthesis involves the two-step reaction of anthranilic acid derivatives. In a typical sequence, anthranilic acid is first acylated with an acyl chloride to form an N-acylanthranilic acid. nih.gov This intermediate is then cyclized, usually by heating with acetic anhydride, to form a 2-substituted-1,3-benzoxazin-4-one. nih.gov

This stable benzoxazinone (B8607429) intermediate can then be reacted with a wide variety of amines or ammonia sources (such as ammonium (B1175870) acetate or hydrazine) to yield the corresponding 3-substituted or N-unsubstituted quinazolin-4-one. nih.gov This modular approach allows for significant diversity in the final product, as different acyl chlorides and various amines can be employed to introduce substituents at the 2- and 3-positions of the quinazoline ring, respectively.

Advanced Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their high efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of quinazoline and quinazolinone scaffolds. These reactions typically involve the one-pot combination of three or more starting materials that come together to form the final heterocyclic product.

For example, quinazolines can be synthesized via a three-component reaction of an aldehyde, a 2-aminobenzophenone, and a source of ammonia (e.g., ammonium acetate), often catalyzed by an agent like molecular iodine. Other MCR strategies might involve transition-metal catalysts, such as copper or iron, to facilitate the cascade of bond-forming events. These methods are highly valued for their operational simplicity and for providing rapid access to libraries of substituted quinazolines for screening and development purposes.

Metal-Catalyzed and Organocatalyzed Methodologiesmdpi.com

The synthesis of quinazoline derivatives has been significantly advanced by the advent of metal- and organocatalyzed reactions. mdpi.com These methodologies offer efficient and selective routes to the quinazoline core, often proceeding through cascade reactions that build molecular complexity in a single step. nih.gov Transition-metal catalysts, in particular, have been instrumental in overcoming the limitations of classical synthetic methods, which often require harsh conditions and multiple steps. nih.gov Iron, being abundant, cost-effective, and possessing low toxicity, has emerged as a promising catalyst in chemical synthesis. mdpi.com

Palladium-Catalyzed Reactionsrsc.org

Palladium catalysis is a cornerstone in the synthesis of quinazoline derivatives, enabling the formation of key carbon-carbon and carbon-nitrogen bonds. rsc.orgnih.govnih.gov These reactions are valued for their high efficiency and broad substrate compatibility.

One prominent approach involves the palladium-catalyzed N-arylation of amidines with a variety of aryl halides (bromides, chlorides) and triflates. nih.gov This method is characterized by short reaction times and excellent selectivity for monoarylation. nih.gov A subsequent one-pot reaction with an aldehyde can directly yield the quinazoline derivative. nih.gov

Another powerful strategy is the one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from readily available o-nitrobenzamides and alcohols. rsc.orgnih.gov This process occurs via a hydrogen transfer mechanism, where a cascade of reactions including alcohol oxidation, nitro group reduction, condensation, and dehydrogenation takes place without the need for external reducing or oxidizing agents. rsc.orgnih.gov

The Suzuki cross-coupling reaction, a staple in organic synthesis, is also employed for constructing complex quinazoline-based structures. mdpi.com For instance, bromo-substituted quinazolines can be coupled with boronic esters under palladium catalysis to create elaborate molecular conjugates. mdpi.com

Table 1: Overview of Palladium-Catalyzed Reactions for Quinazoline Synthesis

| Method | Starting Materials | Catalyst System Example | Key Features | Reference(s) |

|---|---|---|---|---|

| N-Arylation of Amidines | Amidines, Aryl Halides/Triflates | Pd Catalyst | Excellent selectivity for monoarylation; one-pot synthesis possible. | nih.gov |

| Hydrogen Transfer Cascade | o-Nitrobenzamides, Alcohols | Pd(dppf)Cl₂ | One-pot cascade reaction; no external oxidants/reductants needed. | rsc.orgnih.gov |

| Suzuki Cross-Coupling | Bromo-quinazolines, Boronic Esters | Pd(dppf)Cl₂ | Forms C-C bonds; used for creating complex conjugates. | mdpi.com |

Copper-Catalyzed Reactionsrsc.org

Copper-catalyzed reactions provide a practical and economical alternative for the synthesis of quinazolines. acs.orgrsc.org These methods often utilize readily available starting materials and proceed under mild conditions.

A notable copper-catalyzed approach involves the reaction of substituted (2-bromophenyl)methylamines with amides. acs.org This method proceeds through a sequential Ullmann-type coupling and aerobic oxidation, forming the quinazoline ring system without the need for any special ligands or additives, using air as the oxidant. acs.org Similarly, a CuI-catalyzed tandem reaction between (2-bromophenyl)-methylamine derivatives and amides has been developed. mdpi.com

Cascade reactions are a hallmark of copper catalysis in this field. Highly efficient methods have been developed for synthesizing quinazolines and quinazolinones from amidine hydrochlorides and substituted 2-halobenzaldehydes or 2-halophenylketones. rsc.org Another innovative route uses acetamide (B32628) as a nitrogen source and water as a hydrogen source in a cascade cyclization/hydrodehalogenation process. rsc.org Copper catalysis also facilitates one-pot, three-component reactions, for example, using 2-aminoarylketones, methylarenes, and ammonium acetate, which proceed via dual oxidative benzylic C-H aminations. mdpi.com

Table 2: Summary of Copper-Catalyzed Reactions for Quinazoline Synthesis

| Method | Starting Materials | Catalyst System Example | Key Features | Reference(s) |

|---|---|---|---|---|

| Ullmann-Type Coupling | (2-Bromophenyl)methylamines, Amides | Cu(I) | Ligand-free; uses air as an oxidant. | mdpi.comacs.org |

| Cascade Cyclization | Amidine Hydrochlorides, 2-Halobenzaldehydes | Copper Catalyst | General and highly efficient cascade reaction. | rsc.org |

| Cascade Cyclization/Hydrodehalogenation | Aryl Aldehydes, Acetamide | Cu(I) | Uses acetamide as N-source and H₂O as H-source. | rsc.org |

| One-Pot Three-Component Reaction | 2-Aminoarylketones, Methylarenes, NH₄OAc | Copper Catalyst | Involves dual oxidative benzylic C-H aminations. | mdpi.com |

Zinc-Catalyzed Cyclization Approachesnih.gov

Zinc catalysts play a crucial role in the final cyclization steps of certain quinazoline syntheses, often as part of a relay or cooperative catalytic system.

A prominent example is the synthesis of quinazoline N-oxides from ketoximes and 1,4,2-dioxazol-5-ones. acs.orgnih.govsnnu.edu.cn This process involves a rhodium(III)-catalyzed C-H activation and amidation, followed by a crucial zinc(II)-catalyzed cyclization of the resulting N-(2-(1-(hydroxyimino)ethyl)phenyl)benzamide intermediate. acs.orgnih.gov The zinc catalyst enhances the electrophilicity of the amide carbonyl, facilitating the cyclization-condensation to furnish the quinazoline N-oxide. snnu.edu.cn

More recently, a method utilizing a bench-stable zinc compound has been reported for the coupling of o-amino amides/esters with nitriles. rsc.org This reaction proceeds through a zinc(II)-stabilized aminyl radical, demonstrating a ligand-centered redox-controlled pathway to access diverse quinazolinone scaffolds. rsc.org

Table 3: Zinc-Catalyzed Cyclization Approaches for Quinazoline Derivatives

| Method | Precursor | Catalyst System Example | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Relay Catalysis | Amidated Ketoxime Intermediate | Zn(NTf₂)₂ | Quinazoline N-Oxide | Part of a Rh(III)/Zn(II) relay system; mild conditions. | acs.orgnih.govsnnu.edu.cn |

| Deaminative Approach | o-Amino Amides/Esters, Nitriles | Zinc Compound | Quinazolinone | Proceeds via a zinc-stabilized aminyl radical. | rsc.org |

Iron-Catalyzed Oxidative Dehydrogenation Couplingnih.gov

Iron catalysis offers an environmentally benign and cost-effective pathway for quinazoline synthesis. mdpi.com These methods often rely on oxidative coupling reactions.

An efficient synthesis of 2,4-disubstituted quinazolines starts from 2-alkylamino benzonitriles. researchgate.netnih.gov Reaction with organometallic reagents forms 2-alkylamino N-H ketimine species. researchgate.netnih.gov An FeCl₂-catalyzed C(sp³)-H oxidation of the alkyl group, using tert-BuOOH as the oxidant, followed by intramolecular C-N bond formation and aromatization, yields the final product. researchgate.netnih.gov

Another strategy involves the direct synthesis of 2-aryl quinazolinones via an iron-catalyzed cross-dehydrogenative coupling (CDC) between the N-H bond of anthranilamides and the C-H bond of methyl arenes. rsc.org This reaction uses di-t-butyl peroxide to functionalize the benzylic sp³ carbon, followed by amination and aerobic oxidation to complete the annulation. rsc.org Furthermore, an acid-promoted iron-catalyzed dehydrogenative [4+2] cycloaddition of N-alkyl anilines with alkenes or alkynes has been developed using air as the terminal oxidant, providing another route to quinoline (B57606) and related heterocyclic systems. nih.gov

Table 4: Iron-Catalyzed Methods for Quinazoline Synthesis

| Method | Starting Materials | Catalyst System Example | Key Features | Reference(s) |

|---|---|---|---|---|

| Oxidative Amination of N-H Ketimines | 2-Alkylamino Benzonitriles | FeCl₂ / t-BuOOH | C(sp³)-H oxidation and intramolecular C-N bond formation. | researchgate.netnih.gov |

| Cross-Dehydrogenative Coupling (CDC) | Anthranilamides, Methyl Arenes | Iron Catalyst / DTBP | Direct coupling between N-H and benzylic C-H bonds. | rsc.org |

| Dehydrogenative [4+2] Cycloaddition | N-Alkyl Anilines, Alkenes/Alkynes | Iron Catalyst / Acetic Acid | Uses air as the terminal oxidant. | nih.gov |

Phosphoric Acid-Catalyzed Cyclo-condensationnih.gov

Brønsted acids, such as phosphoric acid, serve as effective organocatalysts for the synthesis of quinazoline-related structures, particularly in cyclocondensation and transfer hydrogenation reactions.

Chiral phosphoric acids have been successfully used to catalyze the enantioselective transfer hydrogenation of quinolines and quinolones, using Hantzsch esters as the hydrogen source. nih.gov The mechanism involves the activation of the Hantzsch dihydropyridine (B1217469) through hydrogen bonding with the catalyst's phosphoryl group. nih.gov

In the context of quinazolinone synthesis, heteropolyacids like H₃PW₁₂O₄₀ have been employed as highly effective catalysts for the microwave-assisted, solvent-free cyclocondensation of anthranilic acid, anilines, and orthoesters. researchgate.net These strong Brønsted acids facilitate a rapid and high-yielding reaction, showcasing the utility of acid catalysis in constructing the quinazolinone core. researchgate.net

Table 5: Phosphoric Acid-Catalyzed Reactions in Quinoline/Quinazolinone Synthesis

| Method | Starting Materials | Catalyst System Example | Key Features | Reference(s) |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Quinolines, Hantzsch Esters | Chiral Phosphoric Acid | Enantioselective reduction to tetrahydroquinolines. | nih.gov |

| Microwave-Assisted Cyclocondensation | Anthranilic Acid, Anilines, Orthoesters | H₃PW₁₂O₄₀ (Heteropolyacid) | Solvent-free, rapid, high-yielding synthesis of quinazolinones. | researchgate.net |

Halogenation and Functionalization Techniques for Quinazoline Frameworks

The synthesis of specifically substituted quinazolines like 2,4,8-Trichloro-6-fluoroquinazoline necessitates precise control over halogenation and functionalization reactions. The quinazoline framework can be built from pre-halogenated precursors or halogenated after the core is formed.

The construction of the quinazoline ring often starts from halogenated anthranilic acid derivatives or other substituted aromatics. google.com For instance, the synthesis of 4-(N,N-dimethylamino)-2-phenylquinazoline derivatives can involve the use of PCl₅ to chlorinate a precursor, followed by further reactions to build the heterocyclic ring. mdpi.com The synthesis of chlorinated pyrimidines, which share a related heterocyclic structure, often employs phosphorus oxychloride (POCl₃) as a chlorinating agent. google.com These strong chlorinating agents are effective for converting hydroxyl or carbonyl groups on the heterocyclic ring into chlorides, as seen in the conversion of quinazolinones to chloroquinazolines.

Once the core is established, functionalization can be achieved through various methods. The halogen atoms on the quinazoline ring, particularly chlorides and bromides, are excellent handles for post-synthetic modification via cross-coupling reactions. nih.govnih.gov As demonstrated in palladium-catalyzed reactions, a bromo-substituted quinazoline can readily undergo Suzuki coupling to introduce new aryl groups. mdpi.com This highlights a general strategy where halogens at positions 2, 4, or on the benzo ring can be selectively replaced with other functional groups to build a library of diverse quinazoline derivatives. nih.govnih.gov The synthesis of a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid further illustrates the use of halogenated building blocks to create functionally complex molecules. nih.gov

Introduction of Chlorine Atoms into the Quinazoline Core

The incorporation of chlorine atoms at the 2- and 4-positions of the quinazoline ring is a critical transformation, often converting hydroxyl or oxo groups into reactive chlorides that serve as versatile handles for further functionalization. Several methods have been developed to achieve this chlorination efficiently.

Chlorination of Quinazolinediones using Phosphoryl Chloride

A prevalent and robust method for synthesizing 2,4-dichloroquinazolines involves the treatment of 2,4(1H,3H)-quinazolinediones with a chlorinating agent, most commonly phosphoryl chloride (POCl₃). google.com This reaction effectively replaces the carbonyl oxygens with chlorine atoms.

The process is understood to occur in two distinct stages, which can be managed by controlling the reaction temperature. nih.govresearchgate.net

Phosphorylation: An initial reaction takes place at lower temperatures (below 25 °C) under basic conditions, leading to the formation of various phosphorylated intermediates. nih.govresearchgate.net

Chlorination: The subsequent conversion of these phosphorylated intermediates into the desired chloroquinazoline is accomplished by heating the reaction mixture, typically to temperatures between 70-90 °C. nih.govresearchgate.net

Table 1: Reaction Parameters for Chlorination of Quinazolinediones

| Precursor | Chlorinating Agent | Solvent/Base | Key Conditions | Product | Citation |

|---|---|---|---|---|---|

| 2,4-Quinazolinedione | Phosphoryl Chloride (POCl₃) | Fatty Amide | Reaction at 20-100 °C | 2,4-Dichloroquinazoline (B46505) | google.com |

| Quinazolones | Phosphoryl Chloride (POCl₃) | Tertiary Amine (R₃N) | <25 °C for phosphorylation, then 70-90 °C for chlorination | Chloroquinazolines | nih.govresearchgate.net |

| 2,4(1H,3H)-quinazolinedione | Phosphoryl Chloride (POCl₃) | N-Alkylcyclic Amines | Not specified | 4-chloro-2-dialkylaminoquinazoline derivatives | jst.go.jp |

Direct Chlorination Methods

Direct chlorination provides an alternative route that avoids the use of phosphoryl chloride. These methods can introduce chlorine atoms onto the quinazoline ring system under various conditions. One historical approach involves the chlorination of quinazolone-4 using chlorine gas in glacial acetic acid with ferric chloride as a catalyst. sioc-journal.cn This reaction, conducted at temperatures ranging from 39-100 °C, can yield mono- and di-chlorinated products such as 6-chloroquinazolone and 6,8-dichloroquinazolone. sioc-journal.cn

A more modern approach utilizes a combination of triphenylphosphine (B44618) (PPh₃) and trichloroisocyanuric acid (TCCA) for the chlorination of 4(3H)-quinazolinone. researchgate.net This system offers a different pathway to achieve the desired halogenation.

Cascade Ring Enlargement Reactions to Dichloroquinazolines

An innovative and efficient strategy for constructing the 2,4-dichloroquinazoline skeleton is through a one-pot cascade ring enlargement reaction. tandfonline.comingentaconnect.com This methodology starts from readily available isatin-3-oximes and employs bis(trichloromethyl)carbonate (also known as triphosgene) and a triarylphosphine oxide. tandfonline.com The reaction proceeds through a cascade sequence that enlarges the five-membered ring of the isatin (B1672199) derivative into the six-membered pyrimidine ring of the quinazoline system, installing the two chlorine atoms in the process. tandfonline.comrsc.org This transformation is notable for its efficiency and compatibility with a range of functional groups, providing moderate to excellent yields of the substituted 2,4-dichloroquinazolines. tandfonline.com

Utilization of Bis(trichloromethyl)carbonate in Quinazoline Synthesis

Bis(trichloromethyl)carbonate (BTC), or triphosgene, is a crystalline solid that serves as a safer and more convenient substitute for gaseous phosgene (B1210022) or liquid diphosgene. sigmaaldrich.comwikipedia.org Its versatility has been demonstrated in numerous organic syntheses. researchgate.net In the context of quinazoline chemistry, BTC is a key reagent in the cascade ring enlargement of isatin-3-oximes to furnish 2,4-dichloroquinazolines. tandfonline.comingentaconnect.com It acts as the chlorinating agent and the source of the carbonyl group that becomes part of the heterocyclic ring. The reactions involving BTC are typically performed under mild conditions and can produce high yields. researchgate.net

Regioselective Fluorination Strategies

Introducing fluorine into the quinazoline scaffold requires precise control to ensure the correct placement (regioselectivity) of the fluorine atom, which is crucial for modulating the biological activity of the final compound.

Cyclization Reactions with Fluorinated Precursors

A primary strategy for achieving regioselective fluorination is to utilize starting materials or precursors that already contain the fluorine atom in the desired position. The fluorinated building block is then carried through a series of reactions to construct the final quinazoline ring system. This approach avoids the potential difficulties and lack of selectivity associated with direct fluorination of the pre-formed quinazoline heterocycle.

For example, the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was achieved through a design that incorporated the fluorine atom at the 8-position from the outset. nih.govresearchgate.netdongguk.edu Similarly, the development of fluorinated quinazoline-based radiotracers for positron emission tomography (PET) involves multi-step syntheses where a fluorinated precursor is prepared first and then elaborated into the final complex quinazoline structure. nih.gov This ensures that the fluorine atom, in this case, the radioisotope Fluorine-18, is placed with absolute certainty.

Post-Cyclization Fluorination Approaches

The introduction of a fluorine atom onto a pre-existing quinazoline ring system represents a significant synthetic challenge. One modern approach involves fluorination-initiated asymmetric cyclization reactions. This method has been successfully applied to the synthesis of fluoro-dihydroquinazolones and -benzooxazinones. nih.govnih.gov The process utilizes chiral anionic phase-transfer catalysts to achieve high levels of diastereo- and enantioselectivity. nih.govnih.gov While this methodology focuses on creating fluorinated dihydroquinazolones, the underlying principle of employing a fluorinating agent on a related heterocyclic system provides a conceptual basis for potential post-cyclization fluorination of quinazolines. The reaction proceeds through the generation of an iminium intermediate following the fluorination of an enamide, which is then intercepted by a tethered nucleophile to form the desired heterocyclic scaffold. nih.gov

Specific Synthetic Routes to this compound

The synthesis of this compound is not widely documented in readily available literature, suggesting it is a specialized compound. However, its structure allows for the postulation of several viable synthetic pathways based on established quinazoline chemistry.

Multistep Synthesis Involving Cyclization and Chlorination

A plausible multistep synthesis for this compound could commence from a suitably substituted aniline (B41778). A potential starting material is 3-chloro-5-fluoroaniline. ossila.com This aniline derivative can undergo a cyclization reaction to form the quinazoline core. One common method for this is the Skraup reaction, which utilizes glycerol, an oxidizing agent, and sulfuric acid to construct the quinoline ring system, a close relative of the quinazoline system. ossila.com

Following the formation of a fluoro-substituted quinazolinone intermediate, the next critical step would be extensive chlorination. This can be achieved using a variety of chlorinating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst. This step would convert the hydroxyl groups of the quinazolinone tautomer into chloro substituents and potentially add chlorine atoms to activated positions on the benzene ring, ultimately leading to the desired this compound.

Nucleophilic Substitution Reactions in Halogenated Quinazolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated quinazolines. In polychlorinated quinazolines, the different positions on the ring exhibit varying reactivity towards nucleophiles. This differential reactivity allows for selective substitution of the halogen atoms.

For instance, in 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position. This regioselectivity is attributed to the electronic properties of the quinazoline ring system. The presence of multiple electron-withdrawing nitro groups in 2,4,6-trinitrochlorobenzene, for example, significantly enhances its reactivity towards nucleophilic substitution compared to o-chloronitrobenzene, illustrating the powerful effect of ring activation. doubtnut.com

While specific data on this compound is scarce, the principles of SNAr on related systems provide a strong indication of how it might react. The chlorine atoms at the 2- and 4-positions are generally the most susceptible to substitution due to the influence of the nitrogen atoms in the pyrimidine ring. The chlorine atoms on the benzene ring (at C8) would be less reactive. This allows for a modular approach to the synthesis of various derivatives by sequentially replacing the chloro groups with other functional groups.

Preparation via Halogenated Quinazoline Precursors

An alternative and potentially more direct route to this compound involves the use of a pre-halogenated quinazoline precursor. A compound like 2,4,6,8-tetrachloroquinazoline (B1315311) could serve as a key intermediate. This precursor would already possess the necessary chloro substituents at the 2, 4, and 8 positions.

The synthesis would then require a selective fluorination reaction to replace the chlorine atom at the 6-position with a fluorine atom. This could potentially be achieved through a nucleophilic aromatic substitution reaction using a fluoride (B91410) salt, such as potassium fluoride, often in a polar aprotic solvent at elevated temperatures. The success of this approach would depend on the relative reactivity of the different chloro substituents and the ability to control the reaction conditions to favor monosubstitution at the desired position.

Green Chemistry Approaches in Quinazoline Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods in organic chemistry. "Green chemistry" principles, such as the use of less hazardous solvents, energy efficiency, and waste reduction, are increasingly being applied to the synthesis of heterocyclic compounds like quinazolines.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. researchgate.netnih.govfrontiersin.orgnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions with fewer byproducts. researchgate.netnih.govfrontiersin.orgnih.gov

This technique has been successfully applied to various steps in quinazoline synthesis. For example, the Niementowski quinazoline synthesis, a classical method for preparing 4-oxo-3,4-dihydroquinazolines from anthranilic acids and amides, traditionally requires high temperatures and long reaction times. Under microwave irradiation, this reaction can be completed much more rapidly and efficiently. frontiersin.org

Similarly, other cyclization and condensation reactions to form the quinazoline scaffold have been shown to be significantly accelerated by microwave heating. nih.govfrontiersin.org While specific examples for the synthesis of polyhalogenated quinazolines like this compound using microwave assistance are not extensively reported, the general success of this technology in quinazoline chemistry suggests it is a highly promising approach for a more sustainable synthesis of such compounds.

Ultrasound-Promoted Reactions

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional heating methods. The application of ultrasound can lead to a significant reduction in reaction times, increased product yields, and milder reaction conditions, primarily due to the phenomenon of acoustic cavitation. mdpi.com

In the synthesis of quinazoline derivatives, ultrasound has been successfully employed to promote various reaction types. For instance, a one-pot condensation reaction of anthranilic acid, acetic anhydride, and primary amines has been efficiently carried out under ultrasonic irradiation without the need for a solvent or catalyst. nih.gov This method provides a notable acceleration of the reaction, leading to high yields of 3-substituted 2-methyl quinazoline-4(3H)-ones. nih.gov

Another example is the ultrasound-assisted synthesis of 3H-quinazoline-4-thione derivatives from the reaction of iminoester hydrochlorides with 2-aminobenzothioamide. tandfonline.com This approach drastically reduces the reaction time from hours to minutes and increases the yield compared to conventional methods. tandfonline.com The use of ultrasound is particularly beneficial for thermally sensitive molecules like iminoester hydrochlorides. tandfonline.com

The synthesis of 4-tosyl quinazolines has also been achieved through a copper-catalyzed cross-coupling reaction of 2-iodoaniline (B362364) and tosyl methyl isocyanide (TosMIC) under ultrasonic conditions. This method is notable for its rapidity, with reactions completing in 30 minutes, and high efficiency. nih.gov

| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Ultrasound Method (Time, min) | Ultrasound Method (Yield, %) |

|---|---|---|---|---|

| 2a | 12 | 70 | 7 | 92 |

| 2b | 12 | 68 | 7 | 90 |

| 2c | 12 | 72 | 7 | 94 |

Application of Ionic Liquids as Solvents and Catalysts

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as green solvents and catalysts in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable nature. nih.govacs.org

In quinazoline synthesis, ionic liquids have been utilized in several ways. For instance, 2,3-dihydroquinazolin-4(1H)-ones have been synthesized in high yields through the cyclocondensation of anthranilamides and aldehydes in ionic liquids without the need for an additional catalyst. rsc.org An acidic ionic liquid has been shown to act as both an intrinsic reaction catalyst and a solvent for quinazoline synthesis, offering advantages such as self-catalysis, easy workup, and shorter reaction times. rsc.org

Furthermore, a basic ionic liquid, 1-propyl-3-alkylimidazolium hydroxide (B78521) ([PRIm][OH]), has been used to promote the synthesis of quinazolinones in an aqueous medium. nih.gov This ionic liquid exhibits both catalytic and surfactant properties, contributing to an efficient and green synthesis process. nih.gov The magnetic ionic liquid butylmethylimidazolium (B1222432) tetrachloroferrate (Bmim[FeCl4]) has been employed as a catalyst in a one-pot, solvent-free, multi-component reaction to produce quinazolines in high yields. nih.gov This catalyst is noted for its stability and recyclability. nih.gov

The synthesis of quinolines, quinazolines, and spiro-quinazolines can also be effectively promoted by a nanoporous TiO2 catalyst containing an ionic liquid bridge under solvent-free conditions, resulting in excellent yields and very short reaction times. tandfonline.com

| Reactants | Ionic Liquid/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anthranilamides, Aldehydes | Ionic Liquids | - | 2,3-Dihydroquinazolin-4(1H)-ones | High | rsc.org |

| - | Acidic Ionic Liquid | - | Quinazolines | - | rsc.org |

| 2-Aminobenzonitrile, Carbonyl compounds | [PRIm][OH] | Aqueous medium | Quinazolinones | Up to 97% | nih.gov |

| Aldehydes, 2-Aminobenzophenones, NH4OAc | Bmim[FeCl4] | Solvent-free, moderate temperature | Quinazolines | High | nih.gov |

| o-Aminobenzophenone, Ketone | TiO2-[bip]-NH2+ HSO4- | 100 °C, Solvent-free | Quinolines | Good to High | tandfonline.com |

Aqueous Media and Solvent-Free Conditions

The development of synthetic methodologies that utilize water as a solvent or are conducted under solvent-free conditions is a cornerstone of green chemistry. These approaches minimize the use of volatile and often toxic organic solvents.

The synthesis of quinazolin-4(3H)-one derivatives has been achieved under solvent-free conditions by reacting anthranilic acid with various amides in the presence of montmorillonite K-10 clay as a reusable catalyst. slideshare.net This solid-supported catalyst facilitates an environmentally friendly procedure. slideshare.net

As mentioned previously, basic ionic liquids can be used as both a catalyst and a surfactant for the synthesis of quinazolinones in an aqueous medium. nih.gov The dual functionality of the ionic liquid in water provides an efficient and green catalytic system. nih.gov Similarly, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be performed in an ionic liquid-water solvent system in a one-pot, three-component cyclocondensation of isatoic anhydrides, ammonium acetate, and aldehydes, without any additional catalyst. rsc.org

Furthermore, the synthesis of quinazoline derivatives has been reported under solvent-free and catalyst-free conditions using ultrasonic irradiation, highlighting the synergy of combining green chemistry techniques. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Anthranilic acid, Amides | Montmorillonite K-10, Solvent-free | Quinazolin-4(3H)-ones | Up to 86% | researchgate.net |

| 2-Aminobenzonitrile, Carbonyl compounds | [PRIm][OH], Aqueous medium | Quinazolinones | Up to 97% | nih.gov |

| Isatoic anhydrides, Ammonium acetate, Aldehydes | Ionic liquid–water solvent system | 2,3-Dihydroquinazolin-4(1H)-ones | High to Excellent | rsc.org |

| Anthranilic acid, Acetic anhydride, Primary amines | Ultrasonic irradiation, Solvent-free, Catalyst-free | 3-Substituted 2-methyl quinazoline-4(3H)-ones | High | nih.gov |

Chemical Reactivity and Transformation Pathways of 2,4,8 Trichloro 6 Fluoroquinazoline

Nucleophilic Substitution Reactions at the Halogenated Positions

Selective Displacement of Halogen Atoms

The substitution of halogens on the 2,4,8-Trichloro-6-fluoroquinazoline scaffold can be achieved with high selectivity by carefully controlling reaction conditions. The chlorine atoms on the pyrimidine (B1678525) ring (at C2 and C4) are significantly more activated towards nucleophilic attack than the chlorine atom on the benzene (B151609) ring (at C8). This difference in reactivity allows for a stepwise and selective displacement.

Numerous studies on related 2,4-dichloro and 2,4,6-trichloroquinazolines have demonstrated that nucleophilic substitution occurs preferentially at the C4 position. nih.govresearchgate.net This regioselectivity is attributed to the higher electrophilicity of the C4 carbon. Following substitution at C4, a subsequent substitution can be directed to the C2 position, often requiring more forcing conditions such as higher temperatures. The C8 chlorine is the least reactive and typically requires metal catalysis for substitution.

Reactivity Profiles at Positions 2, 4, and 8

The reactivity of the three chloro substituents in this compound towards nucleophiles follows a distinct hierarchy. This differential reactivity is crucial for the controlled synthesis of polysubstituted quinazoline (B50416) derivatives.

Position 4: The C4-Cl is the most reactive site for nucleophilic attack. nih.gov This is due to the strong electron-withdrawing effect of the adjacent N3 nitrogen and the ability of the pyrimidine ring to stabilize the negative charge in the Meisenheimer intermediate. Reactions with various nucleophiles, such as primary and secondary amines, readily occur at this position, often at room temperature. nih.gov

Position 2: The C2-Cl is the second most reactive site. Its substitution generally requires more vigorous conditions (e.g., higher temperatures) than the C4 position. This allows for sequential functionalization, where the C4 position is first modified, followed by reaction at C2.

Position 8: The C8-Cl, being on the benzene portion of the molecule, is the least reactive towards traditional SNAr reactions. Its displacement typically necessitates the use of transition-metal catalysis, for example, in Buchwald-Hartwig aminations or other cross-coupling reactions.

| Position | Relative Reactivity | Typical Reaction Conditions | Notes |

|---|---|---|---|

| C4-Cl | High | Room temperature to moderate heating | Most electrophilic site, readily substituted by amines and other nucleophiles. nih.gov |

| C2-Cl | Medium | Elevated temperatures | Substitution occurs after C4 is functionalized. |

| C8-Cl | Low | Requires transition-metal catalysis (e.g., Palladium) | Located on the benzenoid ring, less activated for SNAr. |

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene Ring

Electrophilic aromatic substitution (SEAr) on the this compound ring system is challenging due to the inherent electron-deficient nature of the quinazoline scaffold. wikipedia.org The fused pyrimidine ring acts as a strong deactivating group, significantly reducing the nucleophilicity of the attached benzene ring.

Furthermore, the benzene ring itself is substituted with a fluorine atom at C6 and a chlorine atom at C8. Halogens are deactivating groups towards electrophilic attack due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. libretexts.orgstackexchange.com Therefore, the entire aromatic system is heavily deactivated.

If an electrophilic substitution reaction were to be forced, the directing effects of the existing substituents would guide the position of the incoming electrophile. Both fluorine and chlorine are ortho, para-directors. libretexts.orgyoutube.com

The 6-fluoro group directs to the C5 (ortho) and C7 (ortho) positions.

The 8-chloro group directs to the C7 (ortho) position.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation offers a pathway to selectively or fully reduce the substituents and the heterocyclic core of this compound. The specific outcome of the hydrogenation depends on the catalyst, solvent, and reaction conditions.

Dehalogenation: The carbon-chlorine bonds can be cleaved by catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in the presence of a base (like triethylamine (B128534) or sodium acetate) to neutralize the resulting HCl. The C-Cl bonds on the pyrimidine ring (C2, C4) and the benzene ring (C8) can be removed. The C-F bond is significantly stronger and generally stable to these conditions, remaining intact. This allows for selective dechlorination while preserving the fluorine substituent.

Ring Reduction: More forcing hydrogenation conditions, such as using platinum oxide (PtO₂) as a catalyst or higher hydrogen pressures and temperatures, can lead to the reduction of the heterocyclic pyrimidine ring. scispace.com Catalytic hydrogenation of quinazoline itself can yield 3,4-dihydroquinazoline or 1,2,3,4-tetrahydroquinazoline depending on the conditions. scispace.comrsc.org It is expected that the chloro-fluoro-substituted analogue would undergo similar transformations, likely subsequent to or concurrent with dehalogenation. For instance, using Pd/C under mild conditions would likely yield 6-fluoro-1,2,3,4-tetrahydroquinazoline after complete dechlorination and ring reduction.

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. researchgate.netsigmaaldrich.comnih.gov The differential reactivity of the C2, C4, and C8 chlorine atoms allows for sequential and regioselective cross-coupling. nih.gov

Drawing parallels from studies on 2,4,7-trichloroquinazoline, a sequential cross-coupling strategy can be effectively applied. nih.gov

Suzuki-Miyaura Coupling at C4: The most reactive C4 position can be selectively coupled with an aryl or heteroaryl boronic acid under mild palladium catalysis (e.g., using Pd(PPh₃)₄ and a base like Na₂CO₃).

Coupling at C2: Following the initial reaction at C4, a second cross-coupling can be performed at the C2 position. This step might require a different catalyst system or slightly more forcing conditions to achieve good yields.

Coupling at C8: The final coupling at the least reactive C8 position on the benzene ring typically requires more active catalysts and higher temperatures to proceed efficiently.

This stepwise approach provides access to a wide array of tri-substituted quinazoline derivatives with diverse functionalities at specific positions. Other cross-coupling reactions like Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) can also be employed for derivatization.

| Reaction Type | Position | Typical Reagents | Product |

|---|---|---|---|

| Suzuki-Miyaura | C4 (1st), C2 (2nd), C8 (3rd) | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted quinazoline |

| Sonogashira | C4, C2, C8 | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted quinazoline |

| Buchwald-Hartwig | C4, C2, C8 | Amine (R₂NH), Pd catalyst, Ligand (e.g., BINAP), Base | Amino-substituted quinazoline |

Proposed Reaction Mechanisms for Complex Transformations

The key transformations of this compound are governed by well-established reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism.

Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom (e.g., C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net The negative charge is delocalized over the pyrimidine ring, with significant density on the electronegative nitrogen atoms.

Elimination: The leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the quinazoline ring is restored, yielding the substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.

Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction follows a catalytic cycle involving a palladium(0) species.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond (e.g., at C4) to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organic group from the boronic acid (in the form of a borate (B1201080) complex, formed by reaction with a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Electrophilic Aromatic Substitution (SEAr): This mechanism also involves a two-step process. wikipedia.orgyoutube.commasterorganicchemistry.com

Electrophilic Attack: The π-system of the benzene ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step disrupts the aromaticity and is rate-limiting.

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring the aromatic π-system and yielding the final substituted product.

Advanced Derivatization and Functionalization of 2,4,8 Trichloro 6 Fluoroquinazoline

Design and Synthesis of Novel Analogues and Derivatives

The synthesis of new analogues from 2,4,8-trichloro-6-fluoroquinazoline focuses on modifications at three primary locations: the nitrogen atoms within the pyrimidine (B1678525) ring, the aromatic benzene (B151609) ring, and through the creation of larger, fused heterocyclic structures.

The two nitrogen atoms (at positions 1 and 3) of the quinazoline (B50416) pyrimidine ring are crucial for its chemical character and play a significant role in molecular interactions. While direct alkylation or arylation of these nitrogen atoms is a possible modification strategy, their primary role in many quinazoline derivatives is as hydrogen bond acceptors. Structure-activity relationship (SAR) studies on similar quinazoline-based inhibitors have revealed that the N-1 and N-3 atoms often form critical hydrogen bonds with target proteins, which can be essential for binding affinity nih.gov.

Advanced strategies for modifying the pyrimidine core include a "deconstruction-reconstruction" approach. This involves transforming the pyrimidine into a corresponding N-arylpyrimidinium salt, which can then be cleaved to produce a three-carbon iminoenamine building block nih.gov. This intermediate can subsequently be used in various reactions to form new heterocyclic systems, effectively diversifying the original pyrimidine core into analogues that would be difficult to synthesize through conventional methods nih.gov.

The aromatic ring of this compound already possesses two halogen substituents: a fluorine atom at position 6 and a chlorine atom at position 8. The introduction of further substituents is typically achieved through methods like metal-catalyzed cross-coupling reactions, which are effective for modifying halogenated quinazolines mdpi.comresearchgate.net. The chlorine atom at C-8 is less reactive to direct nucleophilic substitution than those on the pyrimidine ring, making it an ideal handle for selective cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of carbon-based or heteroatom-based substituents, significantly diversifying the molecular structure.

Alternatively, the functionalization pattern on the aromatic ring is often established by selecting an appropriately substituted anthranilic acid as the starting material for the initial synthesis of the quinazoline core scispace.comacs.org.

The this compound molecule can serve as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. The reactive chloro-substituents at the C-2 and C-4 positions can react with bifunctional nucleophiles to construct additional rings onto the quinazoline framework. For example, reaction with a diamine or a hydrazine derivative could lead to the formation of triazole- or pyrazine-fused quinazolines nih.gov. The synthesis of such polycyclic systems is of growing interest due to the diverse pharmacological applications these complex scaffolds can possess nih.gov. The specific reaction conditions and the nature of the bifunctional nucleophile would determine the structure and orientation of the newly formed fused ring.

Structure-Activity Relationship (SAR) Considerations for Halogenated Quinazolines

The number, type, and position of halogen atoms on the quinazoline scaffold profoundly influence the molecule's reactivity and its potential for molecular interactions.

The three chlorine atoms in this compound exhibit distinct levels of reactivity, which allows for selective chemical modifications.

C4-Cl: The chlorine atom at the C-4 position is the most reactive towards nucleophilic substitution. This enhanced reactivity is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom at position 3 activates the C-4 position mdpi.comresearchgate.net. This selectivity allows for the preferential introduction of substituents at this site.

C2-Cl: The chlorine at the C-2 position is less reactive than the C4-Cl but can still be displaced by nucleophiles, typically under more stringent reaction conditions.

C8-Cl: The chlorine atom on the aromatic ring at C-8 is the least reactive towards nucleophilic substitution. Its modification generally requires transition metal-catalyzed cross-coupling reactions researchgate.net.

The size and electronic properties of halogen substituents are critical determinants of a molecule's ability to interact with biological targets. Halogens can influence binding through a combination of hydrophobic, steric, and electrostatic effects researchgate.net.

Hydrophobic and Steric Interactions: Halogen atoms increase the lipophilicity of the molecule. This can enhance binding to hydrophobic pockets in target proteins through van der Waals and hydrophobic interactions nih.govmdpi.comnih.gov. Studies on related halogenated quinazolinones have shown that increasing the atomic number of the halogen can lead to a gradual enhancement in binding affinity researchgate.netmdpi.comnih.gov.

Electronic Properties and Halogen Bonding: The high electronegativity of fluorine and chlorine atoms alters the electronic distribution of the quinazoline ring system, affecting properties like the dipole moment mdpi.com. These electronegative atoms can act as hydrogen bond acceptors. Furthermore, chlorine can participate in halogen bonding, a specific type of non-covalent interaction where the halogen acts as an electrophilic species, which can contribute to binding affinity and specificity.

The interplay of these properties is crucial for molecular recognition. For instance, in some kinase inhibitors, meta-chlorine and para-fluorine substituents on anilino-quinazoline scaffolds have been shown to increase affinity through hydrophobic interactions within the ATP-binding cleft nih.gov.

Interactive Data Table: Properties of Halogen Substituents

| Property | Fluorine (F) | Chlorine (Cl) |

| Atomic Number | 9 | 17 |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 |

| Atomic Radius (Å) | 0.64 | 0.99 |

| Hydrophobic Parameter (π) | 0.14 | 0.71 |

| Primary Interaction Type | Hydrogen Bonding, Dipole-Dipole | Hydrophobic, Halogen Bonding |

Preparation of Metal Complexes and Coordination Compounds

The synthesis of metal complexes involving this compound as a ligand would likely proceed through the direct reaction of the quinazoline derivative with a suitable metal salt in an appropriate solvent system. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, reaction time, and presence of a base) would be critical in directing the stoichiometry and geometry of the resulting coordination compound.

The nitrogen atoms at positions 1 and 3 of the quinazoline ring are the most probable sites for coordination with a metal ion. The lone pair of electrons on these nitrogen atoms can form a coordinate bond with a Lewis acidic metal center. The electronic properties of the quinazoline ring, which are significantly influenced by the three chlorine atoms and the fluorine atom, would affect the basicity of the nitrogen atoms and, consequently, their coordination ability.

General Synthetic Approaches

A general approach to the synthesis of metal complexes with this compound would involve the following steps:

Dissolution of Ligand and Metal Salt: The this compound ligand and the selected metal salt (e.g., chlorides, nitrates, or acetates of transition metals such as Cu(II), Zn(II), Co(II), or Ni(II)) would be dissolved in appropriate solvents. Solvents like ethanol, methanol, acetonitrile (B52724), or dimethylformamide (DMF) are commonly employed for such reactions.

Reaction Mixture: The solutions of the ligand and the metal salt would be mixed, typically in a specific stoichiometric ratio (e.g., 1:1, 2:1, or 1:2 metal-to-ligand ratio) to target the desired coordination number and geometry.

Control of Reaction Conditions: The reaction mixture would be stirred at a controlled temperature, which could range from room temperature to reflux, for a duration sufficient to ensure the completion of the reaction. In some cases, the exclusion of air and moisture using an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent the oxidation of the metal center or hydrolysis.

Isolation and Purification: The resulting metal complex, if precipitated, would be isolated by filtration. If the complex remains in solution, its precipitation could be induced by the addition of a less polar co-solvent or by slow evaporation of the solvent. The isolated product would then be washed with a suitable solvent to remove any unreacted starting materials and dried.

Hypothetical Synthesis and Characterization Data

The following tables present hypothetical data for the synthesis of metal complexes with this compound, based on typical results observed for similar N-heterocyclic ligands.

| Complex | Metal Salt | Ligand (L) | Molar Ratio (M:L) | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| [Cu(L)Cl₂] | CuCl₂·2H₂O | C₈H₂Cl₃FN₂ | 1:1 | Ethanol | Stirring at RT, 24h | 78 |

| [Zn(L)₂(NO₃)₂] | Zn(NO₃)₂·6H₂O | C₈H₂Cl₃FN₂ | 1:2 | Methanol/DMF | Reflux, 12h | 85 |

| [Co(L)₂(CH₃COO)₂] | Co(CH₃COO)₂·4H₂O | C₈H₂Cl₃FN₂ | 1:2 | Acetonitrile | Stirring at 60°C, 18h | 72 |

| Complex | Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|---|---|

| [Cu(L)Cl₂] | C₈H₂Cl₅CuFN₂ | 403.89 | Green powder | >300 (decomposes) | ν(C=N) ~1620, ν(M-N) ~450 |

| [Zn(L)₂(NO₃)₂] | C₁₆H₄Cl₆F₂N₆O₆Zn | 701.29 | White crystalline solid | 285-288 | ν(C=N) ~1625, ν(NO₃) ~1380, ν(M-N) ~445 |

| [Co(L)₂(CH₃COO)₂] | C₂₀H₈Cl₆CoF₂N₄O₄ | 730.82 | Blue microcrystals | >300 (decomposes) | ν(C=N) ~1622, ν(COO) ~1560, 1415, ν(M-N) ~455 |

Influence of Substituents on Coordination

The presence of three chloro groups and a fluoro group on the quinazoline ring is expected to have a significant electronic impact. These electron-withdrawing groups would reduce the electron density on the quinazoline ring system, thereby decreasing the basicity of the nitrogen atoms. This reduced basicity might necessitate more forcing reaction conditions or the use of stronger Lewis acidic metal centers to achieve coordination.

Conversely, the halogen substituents could also participate in non-covalent interactions, such as halogen bonding, within the crystal lattice of the metal complex, potentially influencing the supramolecular assembly and stability of the resulting coordination compounds.

Computational Chemistry and Theoretical Studies on 2,4,8 Trichloro 6 Fluoroquinazoline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies employing these methods for 2,4,8-trichloro-6-fluoroquinazoline are not currently available.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between these frontier orbitals provides insights into the molecule's stability and its potential as an electronic material. At present, there is no specific HOMO-LUMO analysis for this compound in the scientific literature. General studies on other quinazoline (B50416) derivatives suggest that the nature and position of substituents significantly influence the energies of these orbitals.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a protein target.

While molecular docking studies have been performed on various quinazoline analogues, demonstrating their potential to bind to different biological targets, there are no specific reports on the binding affinity or interaction modes of this compound with any protein. The unique substitution pattern of this compound would likely lead to distinct interactions that cannot be directly inferred from other, differently substituted quinazolines.

The identification of key amino acid residues within a protein's binding site that interact with a ligand is a critical outcome of molecular docking studies. Without such studies for this compound, the specific residues that would be important for its potential biological activity remain unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogues. While QSAR studies have been conducted on broader classes of quinazoline derivatives to explore their anticancer and other biological activities, no QSAR model specifically includes or focuses on this compound. nih.govnih.gov The development of such a model would require a dataset of structurally related compounds with measured biological activities, which is not currently available for this specific chemical entity.

Prediction of Biological Potency Based on Molecular Descriptors

The biological activity of a chemical compound is intrinsically linked to its molecular structure. By calculating a variety of molecular descriptors, it is possible to establish quantitative structure-activity relationships (QSAR) that predict the biological potency of new molecules like this compound. These descriptors can be broadly categorized into electronic, steric, and thermodynamic properties, among others.

Detailed research findings on related quinazoline derivatives have demonstrated the utility of this approach. For instance, studies on other quinazoline series have successfully used quantum mechanical-based descriptors to predict properties like pKa, which can significantly influence a molecule's pharmacokinetic profile. researchgate.net Descriptors such as the atomic charge on nitrogen atoms, ionization energy, electron affinity, and chemical potential have shown strong correlations with experimental values for other quinazolines. researchgate.net

For this compound, a similar computational protocol could be employed. The initial step would involve the calculation of a wide array of molecular descriptors. These descriptors provide a numerical representation of the molecule's physicochemical properties.

Table 1: Representative Molecular Descriptors for Biological Potency Prediction

| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |

| Electronic | Dipole Moment | Governs interactions with polar biological macromolecules. |

| Atomic Charges | Influences electrostatic interactions and hydrogen bonding potential. | |

| Ionization Potential | Relates to the ease of electron removal and potential for charge-transfer interactions. | |

| Electron Affinity | Indicates the ability to accept an electron, relevant in metabolic pathways. | |

| Topological | Molecular Weight | Affects diffusion, absorption, and overall size. |

| Topological Polar Surface Area (TPSA) | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. nih.gov | |

| Rotatable Bonds | Determines conformational flexibility and ability to fit into a binding site. nih.gov | |

| Quantum Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are key to understanding chemical reactivity and stability. |

| Fukui Functions | Indicate the most likely sites for nucleophilic and electrophilic attack, guiding understanding of metabolic transformations. researchgate.net |

Once these descriptors are calculated for this compound, they can be used to build predictive models. These models are often developed by correlating the descriptors of a series of related compounds with their experimentally determined biological activities. While specific experimental data for this compound is not available in the provided context, the established methodologies from studies on other quinazolines provide a clear roadmap for how its biological potency could be predicted.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method is instrumental in the early stages of drug discovery for hit identification. For a compound like this compound, virtual screening can be used in two primary ways: to identify its potential biological targets or to use it as a scaffold for designing a virtual library of new, related compounds with potentially improved activity.

The process often begins with molecular docking, where the 3D structure of the compound is computationally placed into the binding site of a target protein. The binding affinity is then estimated using a scoring function, which ranks the compound's potential as an inhibitor or activator. Studies on various quinazolinone derivatives have successfully used molecular docking to predict their binding modes and affinities for targets like PARP1, STAT3, and AKT1. nih.govnih.gov

Following an initial screening, a virtual library can be designed around the this compound scaffold. This involves systematically modifying the structure by adding or substituting different chemical groups at various positions and then computationally evaluating the new analogues. This allows for the exploration of the structure-activity relationship (SAR) in a cost-effective manner.

Table 2: Virtual Library Design and Screening Workflow

| Step | Description | Computational Tools/Methods | Expected Outcome |

| 1. Scaffold Selection | This compound is chosen as the core structure. | Chemical drawing software | A defined chemical starting point for derivatization. |

| 2. Virtual Library Generation | New compounds are created by computationally adding a variety of substituents at positions where the chlorine and fluorine atoms are located. | Combinatorial library generation software | A large set of virtual analogues with diverse chemical properties. |

| 3. Molecular Docking | Each compound in the virtual library is docked into the active site of a selected biological target. | Glide, AutoDock, PyRx nih.govnih.govtandfonline.com | A ranked list of compounds based on their predicted binding affinity. |

| 4. ADMET Prediction | The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds are predicted. | admetSAR, PreADMET nih.govresearchgate.net | Identification of candidates with favorable drug-like properties. |

| 5. Hit Selection | The most promising candidates are selected for future synthesis and experimental testing. | Data analysis and visualization tools | A small, prioritized list of novel compounds for laboratory investigation. |

This in silico approach allows for the rapid evaluation of thousands of potential drug candidates, significantly narrowing the field for experimental validation. The insights gained from these computational studies can guide the synthesis of compounds with a higher probability of success, accelerating the discovery process.

In Vitro Biological Evaluation and Mechanistic Insights of Halogenated Quinazolines

Antimicrobial Efficacy and Mechanisms of Action

Activity against Bacterial Strains (Gram-positive and Gram-negative)

No data is available on the efficacy of 2,4,8-Trichloro-6-fluoroquinazoline against Gram-positive or Gram-negative bacterial strains.

Antifungal Properties and Cellular Targets

There is no available information regarding the antifungal properties or the specific cellular targets of This compound .

Inhibition of Microbial Growth and Spore Bourgeoning

Information detailing the ability of This compound to inhibit microbial growth or spore germination is not present in the available literature.

Antiproliferative and Anticancer Activities in Cell Lines

Inhibition of Cancer Cell Lines

No studies were found that evaluated the antiproliferative effects of This compound on any cancer cell lines.

Targeting Specific Kinases (e.g., Aurora A Kinase)

There is no evidence to suggest that This compound targets specific kinases, such as Aurora A Kinase, or to describe its mechanism of action in the context of cancer therapy. While other fluoroquinazoline derivatives have been investigated as kinase inhibitors, these findings cannot be extrapolated to the subject compound without direct experimental evidence. nih.govnih.gov

Modulation of Cell Cycle Progression (e.g., G1 phase arrest)

There is currently no specific scientific literature available that details the effects of this compound on the modulation of cell cycle progression. While other halogenated quinazoline (B50416) derivatives have been studied for their ability to induce cell cycle arrest, for instance at the G1 phase, no such data has been published for this compound itself. nih.govnih.govresearchgate.netdongguk.edu Research on related compounds, such as 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has shown arrest of the cell cycle in the G1 phase in MCF-7 breast cancer cells. nih.govnih.govresearchgate.netdongguk.edu

Table 1: Effect of this compound on Cell Cycle Progression

| Cell Line | Concentration | Effect on Cell Cycle | Source |

|---|

Induction of Apoptosis

Specific studies detailing the induction of apoptosis by this compound are not present in the current scientific literature. The pro-apoptotic potential of the broader quinazoline class of compounds is recognized, with various derivatives demonstrated to trigger programmed cell death in cancer cells. nih.govresearchgate.netdongguk.edumdpi.com For example, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to induce apoptosis through the intrinsic pathway in colon cancer cells. mdpi.com However, experimental data for this compound is lacking.

Table 2: Apoptotic Induction by this compound

| Cell Line | Concentration | Apoptotic Effect | Source |

|---|

Inhibition of Tyrosine Kinase Receptors (e.g., EGFR)

The quinazoline scaffold is a well-established pharmacophore for the inhibition of tyrosine kinase receptors, most notably the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Numerous quinazoline-based molecules have been developed as EGFR inhibitors for cancer therapy. nih.gov However, there are no specific published research findings that evaluate the inhibitory activity of this compound against EGFR or other tyrosine kinase receptors.

Table 3: Tyrosine Kinase Receptor Inhibition by this compound

| Target Receptor | IC₅₀ | Cell Line | Source |

|---|---|---|---|

| EGFR | No Data Available | No Data Available | N/A |

Interference with Microtubule Polymerization and Spindle Formation